molecular formula C20H12Br2N4O6 B4933157 N1,N3-BIS(2-BROMO-4-NITROPHENYL)BENZENE-1,3-DICARBOXAMIDE

N1,N3-BIS(2-BROMO-4-NITROPHENYL)BENZENE-1,3-DICARBOXAMIDE

Cat. No.: B4933157
M. Wt: 564.1 g/mol
InChI Key: DXRXHXVAJCEJNE-UHFFFAOYSA-N
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Description

N1,N3-BIS(2-BROMO-4-NITROPHENYL)BENZENE-1,3-DICARBOXAMIDE is a complex organic compound characterized by the presence of bromine and nitro groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N3-BIS(2-BROMO-4-NITROPHENYL)BENZENE-1,3-DICARBOXAMIDE typically involves the reaction of 2-bromo-4-nitroaniline with isophthaloyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

N1,N3-BIS(2-BROMO-4-NITROPHENYL)BENZENE-1,3-DICARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N1,N3-BIS(2-BROMO-4-NITROPHENYL)BENZENE-1,3-DICARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N1,N3-BIS(2-BROMO-4-NITROPHENYL)BENZENE-1,3-DICARBOXAMIDE involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atoms can also participate in halogen bonding, influencing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1,N3-BIS(2-BROMO-4-NITROPHENYL)BENZENE-1,3-DICARBOXAMIDE is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical transformations makes it a versatile compound for research and industrial applications .

Properties

IUPAC Name

1-N,3-N-bis(2-bromo-4-nitrophenyl)benzene-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Br2N4O6/c21-15-9-13(25(29)30)4-6-17(15)23-19(27)11-2-1-3-12(8-11)20(28)24-18-7-5-14(26(31)32)10-16(18)22/h1-10H,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXRXHXVAJCEJNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Br2N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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